5-Hydroxy Propranolol

説明

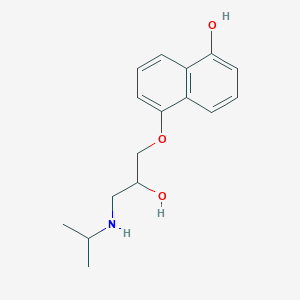

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5 Hydroxy Propranolol

Primary Metabolic Pathways of Propranolol (B1214883) Leading to 5-Hydroxy Propranolol Formation

The journey of propranolol's transformation into this compound begins with oxidative metabolic pathways. These pathways primarily involve the hydroxylation of the naphthalene (B1677914) ring and N-desisopropylation of the side chain. nih.gov The formation of this compound is a direct result of the hydroxylation process on the naphthalene ring of the parent drug, propranolol. mdpi.com

Naphthalene Ring Hydroxylation Mechanisms

The hydroxylation of propranolol's naphthalene ring can occur at several positions, with the 4-, 5-, and 7-positions being the principal sites of this reaction. nih.govmdpi.com This process is a key step in the Phase I metabolism of propranolol and is catalyzed by specific enzymes. The addition of a hydroxyl group to the aromatic naphthalene ring is a common mechanism in drug metabolism, often preparing the compound for further conjugation reactions. researchgate.netacs.org

Relative Abundance of Hydroxylated Isomers: 4-Hydroxypropranolol (B128105), this compound, and 7-Hydroxypropranolol

Among the hydroxylated metabolites, 4-hydroxypropranolol is the most abundant, followed by 5-hydroxypropranolol and 7-hydroxypropranolol, which is typically found in trace amounts. nih.govnih.gov The relative abundance of these isomers highlights the regioselectivity of the enzymes involved in propranolol's metabolism. While all seven possible ring-hydroxylated isomers have been synthesized for research purposes, the 4-, 5-, and 7-hydroxy isomers are the ones predominantly identified as metabolites in humans. nih.govnih.gov

Phase I Metabolism: Cytochrome P450 Isoform Involvement

The initial and crucial phase of propranolol metabolism, particularly the formation of this compound, is orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes. caymanchem.com These enzymes are central to the biotransformation of a vast array of drugs and other foreign compounds.

Role of CYP2D6 in 5-Hydroxylation of Propranolol

The primary enzyme responsible for the 5-hydroxylation of propranolol is Cytochrome P450 2D6 (CYP2D6). nih.govcaymanchem.com Studies have demonstrated a strong correlation between the activity of propranolol 5-hydroxylase and the content of CYP2D6 in human liver microsomes. nih.gov This indicates that CYP2D6 is the main catalyst for this specific metabolic reaction. nih.govmdpi.comcaymanchem.com The inhibition of CYP2D6 with specific inhibitors like quinidine (B1679956) has been shown to selectively and significantly reduce the formation of both 4- and 5-hydroxypropranolol. nih.gov

Phase II Metabolism: Glucuronidation of this compound

Following its formation in Phase I, this compound undergoes Phase II metabolism, a process that typically involves the conjugation of the metabolite with endogenous molecules to increase its water solubility and facilitate its excretion from the body. fu-berlin.de For this compound, the primary Phase II reaction is glucuronidation.

This process involves the transfer of a glucuronic acid moiety to the hydroxyl group of this compound, forming this compound Glucuronide. axios-research.comsincopharmachem.com A number of UDP-glucuronosyltransferase (UGT) enzymes are capable of catalyzing this reaction. Specifically, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 have been identified as being involved in the glucuronidation of 5-OHP. nih.govnih.gov Studies have shown that both the aromatic and aliphatic hydroxyl groups of hydroxypropranolols can be glucuronidated in vitro; however, analysis of human urine samples indicates that aromatic-linked glucuronidation is the preferred pathway under physiological conditions. nih.gov

Identification of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoforms Involved in this compound Glucuronidation

The glucuronidation of this compound is a complex process involving multiple isoforms of the Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme superfamily. mdpi.comresearchgate.net Comprehensive reaction phenotyping using a panel of 19 human UGT enzymes has identified several specific isoforms responsible for this conjugation reaction. mdpi.comnih.govnih.gov Studies have demonstrated that eight UGT isoforms, in particular, show activity towards this compound, with varying degrees of efficiency. nih.govresearchgate.netnih.gov These include members of both the UGT1A and UGT2A subfamilies. mdpi.comresearchgate.netfu-berlin.de The most active isoforms in the glucuronidation of this compound have been identified as UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.com The involvement of these specific enzymes highlights the complexity and diversity of drug metabolism pathways.

Research indicates that glucuronidation can occur at both the aromatic and aliphatic hydroxyl groups of hydroxypropranolols in vitro. researchgate.netnih.gov However, analysis of human urine samples suggests that under physiological conditions, aromatic-linked glucuronidation is the predominant pathway. nih.govnih.gov

The following sections detail the specific contributions of various UGT1A isoforms to the glucuronidation of this compound.

UGT1A1 has been identified as one of the enzymes involved in the glucuronidation of this compound. mdpi.comnih.govresearchgate.net In comprehensive screening studies using 19 different human UGT enzymes, UGT1A1 was shown to catalyze the formation of this compound glucuronide. researchgate.netnih.govfu-berlin.de While it contributes to the metabolism, it is generally not considered one of the most active isoforms for this specific substrate compared to others like UGT1A7 or UGT1A9. mdpi.comfu-berlin.de The activity of UGT1A1 is part of a broader metabolic profile where multiple enzymes ensure the efficient elimination of the drug metabolite.

Research has confirmed that UGT1A3 is an active enzyme in the metabolic pathway of this compound. mdpi.comnih.govresearchgate.net Studies involving reaction phenotyping have demonstrated that UGT1A3 catalyzes the glucuronidation of this compound. nih.govfu-berlin.de Along with a number of other UGTs, its role ensures the effective conjugation and subsequent excretion of this propranolol metabolite. nih.gov

UGT1A7 is recognized as one of the most active isoforms in the glucuronidation of this compound. mdpi.comfu-berlin.de Co-expression studies have also revealed functional interactions between cytochrome P450 enzymes and UGTs. For instance, the co-expression of UGT1A7 with CYP2D6, the primary enzyme for propranolol hydroxylation, was found to significantly increase the production of this compound by a factor of 8.4. mdpi.comfu-berlin.de This suggests a potential synergistic relationship in the metabolic pathway. UGT1A7 is also involved in the glucuronidation of the parent compound, propranolol, and its other major metabolite, 4-hydroxypropranolol. mdpi.comnih.gov

UGT1A8 is another key enzyme identified in the glucuronidation of this compound. mdpi.comnih.govresearchgate.net Interestingly, while UGT1A8 is active on this compound and 4-hydroxypropranolol, it does not show activity towards the parent drug, propranolol. mdpi.comnih.gov Like UGT1A7, the co-expression of UGT1A8 with CYP2D6 has been shown to enhance the formation of this compound, increasing its yield 4.8-fold. mdpi.comfu-berlin.de This highlights its significant role in the sequential metabolism of propranolol. mdpi.com

UGT1A9 is a prominently active enzyme in the metabolism of this compound through glucuronidation. mdpi.comnih.govresearchgate.net It is considered one of the primary isoforms responsible for this metabolic step, alongside UGT1A7, UGT1A8, and UGT2A1. mdpi.comfu-berlin.de The interaction between CYP2D6 and UGT1A9 has also been studied, with their co-expression leading to a 5.8-fold increase in the production of this compound. mdpi.comfu-berlin.de UGT1A9 also demonstrates stereoselectivity, preferentially acting on (S)-propranolol, and is active on both propranolol and its 4-hydroxy metabolite. mdpi.com

UGT1A10 contributes to the glucuronidation of this compound. mdpi.comnih.govresearchgate.net Its involvement was confirmed in reaction phenotyping studies that screened a wide array of UGT enzymes. nih.govfu-berlin.de Notably, UGT1A10 displays an opposite stereoselectivity compared to other UGTs like UGT1A7 and UGT1A9, showing a preference for (R)-propranolol. mdpi.com While it is active on the parent compound, research indicates it does not glucuronidate the 4-hydroxypropranolol metabolite, showing a degree of substrate specificity among the hydroxylated forms of propranolol. mdpi.comnih.gov

Interactive Data Table: UGT Isoform Activity on this compound

| UGT Isoform | Involved in 5-HP Glucuronidation | Relative Activity Level | Notes |

| UGT1A1 | Yes mdpi.comnih.govresearchgate.net | Moderate | Contributes to the overall metabolic clearance. |

| UGT1A3 | Yes mdpi.comnih.govresearchgate.net | Moderate | Part of the multi-enzyme metabolic pathway. |

| UGT1A7 | Yes mdpi.comfu-berlin.de | High | One of the most active isoforms; activity enhanced by CYP2D6 co-expression. mdpi.comfu-berlin.de |

| UGT1A8 | Yes mdpi.comnih.govresearchgate.net | High | Activity enhanced by CYP2D6 co-expression; not active on parent propranolol. mdpi.comfu-berlin.demdpi.com |

| UGT1A9 | Yes mdpi.comnih.govresearchgate.net | High | One of the most active isoforms; activity enhanced by CYP2D6 co-expression. mdpi.comfu-berlin.de |

| UGT1A10 | Yes mdpi.comnih.govresearchgate.net | Moderate | Shows opposite stereoselectivity to UGT1A7/1A9; not active on 4-hydroxypropranolol. mdpi.com |

UGT2A2 Activity

Alongside UGT2A1, UGT2A2 has also been identified as an active enzyme in the glucuronidation of this compound. nih.govnih.govdntb.gov.ua Research involving a panel of 19 human UGTs confirmed that UGT2A2 contributes to the formation of this compound glucuronides. nih.govresearchgate.netresearchgate.net The UGT2A subfamily, which includes UGT2A1 and UGT2A2, is expressed in extrahepatic tissues and plays a role in the metabolism of various compounds. helsinki.fi

Table 1: UGT Enzymes Involved in the Glucuronidation of this compound

| UGT Isoform | Activity on this compound | Reference |

|---|---|---|

| UGT1A1 | Active | nih.govdntb.gov.ua |

| UGT1A3 | Active | nih.govdntb.gov.ua |

| UGT1A7 | Active | nih.govdntb.gov.ua |

| UGT1A8 | Active | nih.govdntb.gov.ua |

| UGT1A9 | Active | nih.govdntb.gov.ua |

| UGT1A10 | Active | nih.govdntb.gov.ua |

| UGT2A1 | Active | nih.govnih.govdntb.gov.ua |

| UGT2A2 | Active | nih.govdntb.gov.ua |

Structural Analysis of Glucuronide Conjugates: Aromatic vs. Aliphatic Hydroxy Group Glucuronidation

This compound possesses two potential sites for glucuronidation: the aromatic hydroxy group on the naphthyl ring and the aliphatic hydroxy group on the propanolamine (B44665) side chain. nih.gov This raises questions about the regioselectivity of the UGT enzymes. nih.gov

Research has shown that, theoretically, both positions can undergo glucuronidation. nih.gov In vitro studies have provided evidence for the possibility of both aromatic-linked and aliphatic-linked glucuronide conjugates being formed. nih.govnih.govdntb.gov.ua To investigate this, experiments were conducted where the aromatic hydroxy group was blocked (a process known as pre-glucuronidation derivatization). For instance, when 4-methoxypropranolol (where the aromatic hydroxyl is replaced by a methoxy (B1213986) group) was used as a substrate, enzymes like UGT1A9 and UGT2A1 were still able to catalyze glucuronidation, indicating that they can act on the aliphatic hydroxy group. nih.gov Conversely, UGT1A7 and UGT1A8 were inactive with this substrate, suggesting they only catalyze aromatic-linked glucuronidation. nih.gov

Post-glucuronidation derivatization techniques, using reagents such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) followed by tandem mass spectrometry, have also been employed to distinguish between the different glucuronide isomers. nih.govnih.gov These analyses confirm that while aliphatic glucuronidation is mechanistically possible in vitro, the preference for one site over the other is a key aspect of the metabolite's profile. fu-berlin.denih.gov

Physiological Preference for Aromatic-Linked Glucuronidation of Hydroxypropranolols

Despite in vitro findings demonstrating that both aromatic and aliphatic glucuronidation can occur, analysis of human urine samples following the administration of Propranolol reveals a clear physiological preference. nih.govnih.govresearchgate.net Under in vivo conditions, aromatic-linked glucuronidation is the predominant, preferred metabolic pathway for hydroxypropranolols, including 5-OHP. fu-berlin.demdpi.com The formation of aliphatic-linked glucuronides appears to be a much less favorable event in a physiological environment. fu-berlin.demdpi.com While aliphatic conjugation can be observed in laboratory settings, particularly with high substrate concentrations and extended incubation times, it does not represent the primary metabolic fate of this compound in the body. fu-berlin.demdpi.com Therefore, it is concluded that under normal physiological conditions, the body preferentially conjugates glucuronic acid to the aromatic hydroxyl group to eliminate hydroxypropranolol metabolites. mdpi.com

Table 2: Regioselectivity of Hydroxypropranolol Glucuronidation

| Condition | Glucuronidation Site | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Aromatic and Aliphatic | Both aromatic and aliphatic hydroxy groups can be glucuronidated. Some UGTs (e.g., UGT1A9, UGT2A1) can catalyze both, while others are specific to the aromatic site. | nih.govdntb.gov.uanih.gov |

| In Vivo (Physiological) | Aromatic | Analysis of human urine shows a clear preference for glucuronidation at the aromatic hydroxy group. Aliphatic-linked glucuronidation is considered a minor pathway. | nih.govfu-berlin.denih.govmdpi.com |

Enzyme Kinetics and Substrate Specificity in 5 Hydroxy Propranolol Formation and Metabolism

Kinetic Characterization of CYP2D6-Mediated 5-Hydroxylation

The formation of 5-hydroxy propranolol (B1214883) from its parent compound, propranolol, is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This Phase I metabolic reaction involves the introduction of a hydroxyl group onto the naphthalene (B1677914) ring of the propranolol molecule. CYP2D6 is the principal enzyme responsible for the 4- and 5-hydroxylation of propranolol, reactions that are critical determinants of the drug's metabolic clearance and pharmacological profile.

While the hydroxylation of propranolol is mainly catalyzed by CYP2D6, other enzymes such as CYP1A2 can also contribute, although to a lesser extent. Kinetic studies have focused on understanding the efficiency and capacity of CYP2D6 to carry out this transformation. The enzyme exhibits stereoselectivity in its action, preferentially metabolizing the R-(+)-enantiomer of propranolol to produce hydroxylated metabolites compared to the S-(-)-enantiomer. This stereoselective metabolism has been observed with both the wild-type CYP2D6.1 and the CYP2D6.10 variant, which is common in Asian populations.

In studies using human liver microsomes, propranolol has been shown to act as a mechanism-based inhibitor of CYP2D6. This means the enzyme-catalyzed metabolism of propranolol leads to the formation of a reactive intermediate that can irreversibly bind to and inactivate the enzyme. The kinetic parameters for this inactivation, kinactivation and KI, have been determined to be 0.05 min-1 and 420 nM, respectively, in human liver microsomes. This inhibition is concentration- and time-dependent and underscores the complex interaction between propranolol and the CYP2D6 enzyme beyond simple substrate metabolism.

Reaction Phenotyping of 5-Hydroxy Propranolol by UGT Enzymes

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, which is a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolite, facilitating its excretion. Comprehensive reaction phenotyping using a panel of 19 human UGT enzymes has been performed to identify the specific isoforms responsible for the glucuronidation of this compound.

The research identified eight UGT enzymes that catalyze the glucuronidation of this compound with varying degrees of activity. These active enzymes are UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. This contrasts slightly with the metabolism of its isomer, 4-hydroxy propranolol, which is metabolized by UGT1A7, UGT1A8, UGT1A9, and UGT2A1. The glucuronidation can potentially occur at two sites on the hydroxypropranolol molecule: the aromatic hydroxyl group on the naphthalene ring or the aliphatic hydroxyl group on the propanolamine (B44665) side chain. However, analysis of human urine samples indicates that aromatic-linked glucuronidation is the predominant pathway under physiological conditions.

| UGT Isoform | Glucuronidation Activity |

|---|---|

| UGT1A1 | Active |

| UGT1A3 | Active |

| UGT1A6 | Inactive |

| UGT1A7 | Active |

| UGT1A8 | Active |

| UGT1A9 | Active |

| UGT1A10 | Active |

| UGT2A1 | Active |

| UGT2A2 | Active |

Enantioselectivity in Propranolol Biotransformation to Hydroxypropranolols by Endophytic Fungi

Microbial biotransformation serves as a valuable tool for mimicking and studying mammalian drug metabolism, often providing pathways to synthesize specific metabolites. Endophytic fungi, which reside within plant tissues, have been investigated for their ability to biotransform propranolol. These studies reveal that fungal metabolism can be both regio- and enantioselective, offering a method for producing specific isomers of hydroxylated metabolites.

While many studies on endophytic fungi focus on the production of 4-hydroxy propranolol, the principles of selectivity are relevant to the formation of other isomers. For instance, the fungi Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus have all been shown to hydroxylate propranolol, preferentially yielding the (-)-(S)-4-OH-Prop enantiomer.

More specifically for this compound, research has demonstrated that a fungal peroxygenase from Agrocybe aegerita can catalyze the H₂O₂-dependent hydroxylation of propranolol. This reaction proceeds with high regioselectivity, yielding this compound with high isomeric purity and a product yield of up to 20%. This demonstrates the potential of fungal enzyme systems for the specific synthesis of human drug metabolites like this compound, which can be challenging to produce through conventional chemical synthesis. The regioselectivity observed in these fungal systems provides insight into the enzymatic mechanisms that can differentiate between various positions on the propranolol molecule.

Pharmacological Activities of 5 Hydroxy Propranolol

Beta-Adrenergic Receptor Antagonist Activity of 5-Hydroxy Propranolol (B1214883)

5-Hydroxy Propranolol is an active metabolite that demonstrates beta-adrenergic receptor antagonist activity. In studies involving all seven potential ring-hydroxylated isomers of propranolol, each was found to produce beta-blockade in animal models nih.gov. The presence of the hydroxyl group on the fifth position of the naphthalene (B1677914) ring does not eliminate the compound's ability to antagonize beta-adrenergic receptors. This activity is attributed to the fact that the essential side-chain of the molecule, which is crucial for receptor interaction, remains unmodified researchgate.net.

Comparison of Pharmacological Potency with Parent Propranolol and Other Hydroxylated Metabolites

The pharmacological potency of hydroxylated propranolol metabolites is strongly dependent on the position of the hydroxyl group on the aromatic ring system nih.gov. Research has shown that this compound is not only an active beta-blocker but is significantly more potent than its parent compound.

Studies have demonstrated that this compound is approximately four times as potent as Propranolol in its beta-receptor antagonist effects nih.gov. In contrast, another major metabolite, 4-Hydroxy Propranolol, is generally considered to be of similar or equipotent to Propranolol nih.gov. Other isomers, such as 2-Hydroxy Propranolol, 3-Hydroxy Propranolol, and 8-Hydroxy Propranolol, have been found to be significantly less potent than the parent drug nih.gov.

| Compound | Relative Beta-Blockade Potency (Compared to Propranolol) |

|---|---|

| Propranolol | 1 (Baseline) |

| This compound | ~4 times more potent nih.gov |

| 4-Hydroxy Propranolol | Equipotent / Similar potency nih.gov |

| Other Isomers (2-OH, 3-OH, 8-OH) | Significantly less potent nih.gov |

Significance of Unaltered Side-Chain for Bioactivity

The beta-adrenergic blocking activity of Propranolol and its active metabolites resides in the aryloxypropanolamine side chain derangedphysiology.com. The structural integrity of this side chain is paramount for effective binding to and antagonism of the beta-adrenergic receptor. Key structural features of this side chain that are essential for bioactivity include:

The Secondary Amine: A secondary amine is required for optimal activity, and bulky N-alkyl groups, such as the isopropyl group found in propranolol, are crucial for antagonist properties pharmacy180.compharmaguideline.com.

The Hydroxyl Group: The alcohol function on the side chain is essential for the molecule's activity pharmaguideline.com. It is understood to form a critical hydrogen bond with an aspartate residue (Asp113) within the receptor binding site mdpi.com.

Stereochemistry: The carbon atom bearing the hydroxyl group is a chiral center. The beta-blocking activity almost exclusively resides in the (S)-enantiomer, which is typically 100 times more potent than the (R)-enantiomer pharmacy180.comoup.com.

The Ether Linkage: The introduction of an oxymethylene group (-OCH2-) between the aromatic ring and the ethylamine side chain is a feature of many potent beta-blockers like propranolol pharmacy180.com.

Because the metabolic hydroxylation that produces this compound occurs on the naphthalene ring, the vital propanolamine (B44665) side chain remains unaltered. This preservation of the side chain's structure allows the molecule to retain its ability to interact with the beta-adrenergic receptor, explaining its potent bioactivity researchgate.net. Any modification to this side chain would be expected to drastically reduce or eliminate its beta-blocking effects pharmaguideline.com.

Analytical Methodologies for 5 Hydroxy Propranolol Determination in Biological Matrices

Chromatographic Techniques for Propranolol (B1214883) and Metabolite Analysis

Chromatography is the cornerstone for the separation and quantification of Propranolol and its metabolites from complex biological fluids. The choice of technique depends on the required sensitivity, the nature of the biological matrix, and the specific metabolites of interest.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of Propranolol and its metabolites due to its high sensitivity and selectivity. This method allows for the simultaneous determination of the parent drug and multiple metabolites, including hydroxylated forms like 5-Hydroxy Propranolol, even at very low concentrations.

One advanced application involves a heart-cutting two-dimensional liquid chromatography (2D-LC) system hyphenated to a triple quadrupole mass spectrometer. This setup was successfully used to discriminate and quantitate the enantiomers of Propranolol and its hydroxylated metabolites, including (S)-5'-hydroxy propranolol and (R)-5'-hydroxy propranolol, in human urine. The first dimension utilized a phenyl-hexyl reversed-phase column for a general separation, while the second dimension employed a teicoplanin-based chiral column to separate the enantiomers.

LC-MS/MS methods typically use electrospray ionization (ESI) in the positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, in a study quantifying Propranolol and its metabolites in infant plasma, the lower limit of quantification (LLOQ) for 4-hydroxypropranolol (B128105) was 0.2 ng/mL.

Table 1: Examples of LC-MS/MS Parameters for Propranolol Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analytical Column | Hypersil GOLD C18 | 1D: Phenyl-hexyl; 2D: Chiral (teicoplanin) | Not Specified |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | Acetonitrile and water with trifluoroacetic acid | Not Specified |

| Detection Mode | Triple Quadrupole MS (MRM) | Triple Quadrupole MS | Tandem Mass Spectrometry (Turbo Ionspray) |

| Ionization | Positive ESI | Positive ESI | Positive Ion Mode |

| LLOQ (for Hydroxy Metabolite) | 0.2 ng/mL (for 4-OH Propranolol) | 1-9 ng/min (Maximal excretion rate) | 0.20 ng/mL (for 4-OH Propranolol) |

| Biological Matrix | Infant Plasma | Human Urine | Human Plasma |

High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the determination of Propranolol and its metabolites. These methods often utilize reversed-phase columns, such as C18, for separation. Detection is commonly performed using fluorescence or ultraviolet (UV) detectors.

Fluorescence detection is particularly advantageous for hydroxylated metabolites like 4- and this compound because their native fluorescence provides high sensitivity. A method for analyzing Propranolol and 4-Hydroxypropranolol in serum used a C18 reversed-phase column with a mobile phase of acetonitrile-methanol-phosphoric acid and a fluorescence detector. This method achieved detection limits of 5 ng/ml for 4-Hydroxypropranolol.

HPLC analysis of reaction mixtures for the production of 5'-Hydroxy Propranolol has been performed using a reversed-phase column with a mobile phase gradient of methanol (B129727) and water (both with 0.1% acetic acid) and UV detection at 280 nm. While many published HPLC methods focus on the more common 4-Hydroxypropranolol metabolite, the principles are directly applicable to the analysis of this compound.

Table 2: Examples of HPLC Parameters for Propranolol and Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analytical Column | C18 reversed-phase (5 µm) | Reversed-phase | Agilent Eclipse XDB C18 (5 µm) |

| Mobile Phase | Acetonitrile-methanol-phosphoric acid (pH 4) | Methanol and water with 0.1% acetic acid (gradient) | Methanol, acetonitrile, and potassium dihydrogen phosphate buffer (pH 3.0) |

| Detection | Fluorescence | UV (280 nm) | UV (266 nm) |

| Detection Limit | 5 ng/mL (for 4-OH Propranolol) | Not Specified | Not Specified |

| Biological Matrix | Serum | In vitro reaction mixture | Human Plasma |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a high-resolution analytical approach for Propranolol and its metabolites. However, due to the low volatility and polar nature of these compounds, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis.

A common derivatization agent is pentafluoropropionic anhydride (PFPA), which reacts with the functional groups of the analytes. One quantitative assay for urinary Propranolol and its metabolites involved converting the compounds to methyl esters and trifluoroacetyl derivatives before GC-MS analysis. This method demonstrated a high degree of specificity and selectivity, with minimum detectable concentrations in the range of 50–100 ng/mL. The mass spectrometer can be operated to monitor specific mass fragments for each compound, allowing for accurate quantification and differentiation from structurally similar beta-blockers.

Sample Preparation and Extraction Procedures for Metabolite Isolation

Effective sample preparation is a critical step to isolate this compound and other metabolites from the complex biological matrix, remove interfering substances like proteins and lipids, and concentrate the analytes before chromatographic analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for sample cleanup. The method involves partitioning the analytes between the aqueous biological sample (e.g., plasma) and an immiscible organic solvent. The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the polarity of the organic solvent.

For Propranolol and its metabolites, extraction is typically performed under alkaline conditions (e.g., pH 10) using organic solvents like ether or ethyl acetate. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the chromatographic system. One HPLC method reported mean percentage recoveries from serum of 94.7% for Propranolol and 98.4% for 4-Hydroxypropranolol using LLE with ether.

Solid Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE, offering advantages such as higher analyte recovery, reduced solvent consumption, and the potential for automation. SPE utilizes a solid sorbent packed into a cartridge or column to retain the analytes from the liquid sample.

For the extraction of Propranolol and its metabolites, reversed-phase sorbents like C18-modified silica are commonly used. A typical SPE procedure involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences with a weak solvent, and finally eluting the analytes of interest with a stronger organic solvent like acetonitrile. A highly sensitive LC-MS/MS method for the simultaneous determination of Propranolol and 4-Hydroxy Propranolol in human plasma used SPE for sample extraction, achieving extraction recoveries of over 96% for Propranolol and over 64% for 4-Hydroxy Propranolol.

Table 3: Comparison of Common Extraction Procedures

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Common Solvents/Sorbents | Ether, Ethyl Acetate, Dichloromethane | C18, C8, Polymer-based sorbents |

| Reported Recovery (Hydroxy Metabolite) | 98.4% | >64% |

| Advantages | Simple, inexpensive equipment | High recovery, clean extracts, low solvent use, can be automated |

| Disadvantages | Labor-intensive, large solvent volumes, potential for emulsion formation | Higher cost of cartridges, requires method development |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique recognized for its effectiveness in enhancing detection sensitivity, particularly for analytes present at low concentrations in biological fluids. tandfonline.com The core principle of DLLME is based on a ternary solvent system, which typically includes an extraction solvent, a dispersing solvent, and the aqueous sample. mdpi.com When the extraction and dispersing solvents are injected into the aqueous sample, a cloudy solution forms, creating a large surface area between the extraction solvent and the aqueous phase, which facilitates the rapid transfer of the analyte. mdpi.comua.es The two phases are subsequently separated, often by centrifugation. mdpi.com

This technique is noted for its simplicity, speed, and minimal use of organic solvents. nih.gov While specific applications of DLLME for the exclusive determination of this compound are not extensively detailed in the provided research, its general applicability for extracting drugs and ionic compounds from biological fluids has been established. mdpi.com The methodology allows for significant pre-concentration, which is critical for detecting low-level metabolites. tandfonline.com

Protein Precipitation Techniques

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis, designed to remove proteins that can interfere with chromatographic analysis and damage columns. This technique is frequently employed for the analysis of Propranolol and its metabolites in plasma. nih.govresearchgate.net

The most prevalent approach involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govresearchgate.net For instance, a validated method for the simultaneous quantification of Propranolol and its metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, utilizes a one-step protein precipitation process where 300 μL of acetonitrile is added to a 100 μL plasma sample. nih.gov Another study details a high-performance liquid chromatography (HPLC) method where methanol was used to precipitate proteins from human plasma samples before analysis. researchgate.net The mixture is vortexed and then centrifuged to pellet the denatured proteins, allowing the clear supernatant containing the analyte of interest to be collected for injection into the analytical system.

Table 1: Comparison of Protein Precipitation Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analyte(s) | Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | Propranolol |

| Biological Matrix | Infant Plasma | Human Plasma |

| Precipitating Agent | Acetonitrile | Methanol |

| Sample Volume | 100 μL | < 0.3 mL |

| Reference | nih.gov | researchgate.net |

Sensitivity, Selectivity, and Validation Parameters in Metabolite Analysis

The validation of an analytical method ensures its reliability for the intended application. Key parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision. researchgate.netuem.br For Propranolol and its hydroxylated metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated, demonstrating high sensitivity and selectivity. nih.govtbzmed.ac.ir

One validated LC-MS/MS method for Propranolol and 4-hydroxypropranolol (a structurally similar metabolite to this compound) in plasma demonstrated linearity over a wide concentration range. nih.gov The lower limit of quantification (LLOQ) was established at 1 ng/mL for Propranolol and 0.2 ng/mL for 4-hydroxypropranolol, indicating high sensitivity suitable for clinical studies. nih.gov The method's accuracy was confirmed with relative errors of less than 9.8%, and precision was demonstrated with intra-day and inter-day variations of less than 7.1%. nih.gov Another method for Propranolol analysis reported a limit of quantification (LOQ) of 10 ng/ml and recoveries ranging from 97.9% to 102.7%. nih.gov

The selectivity of these methods is achieved through a combination of chromatographic separation and mass spectrometric detection, specifically using multiple reaction monitoring (MRM), which minimizes interference from endogenous matrix components. nih.govtbzmed.ac.ir

Table 2: Validation Parameters for Propranolol and Metabolite Analysis

| Parameter | Propranolol | 4-hydroxypropranolol | Propranolol |

|---|---|---|---|

| Analytical Method | LC-MS/MS | LC-MS/MS | HPLC-UV |

| Linearity Range | 1 - 500 ng/mL | 0.2 - 100 ng/mL | 15 - 180 ng/mL |

| LLOQ | 1 ng/mL | 0.2 ng/mL | 10 ng/mL |

| LOD | Not Specified | Not Specified | 1 ng/mL |

| Intra-day Precision (%RSD) | < 7.1% | < 7.1% | Not Specified |

| Inter-day Precision (%RSD) | < 7.1% | < 7.1% | Not Specified |

| Accuracy (Relative Error) | < 9.8% | < 9.8% | Not Specified |

| Recovery | Not Specified | Not Specified | 97.9 - 102.7% |

Stereoselective Analysis of this compound and Related Enantiomers

Propranolol is a chiral compound, and its metabolism can exhibit stereoselectivity, leading to different concentrations of its enantiomeric metabolites. Therefore, analytical methods that can distinguish between these enantiomers are crucial for a comprehensive understanding of its pharmacokinetics.

A heart-cutting two-dimensional liquid chromatography (2D-LC) method coupled with a triple quadrupole mass spectrometer has been successfully developed to separate and quantify the enantiomers of Propranolol and its hydroxylated metabolites, including (S)-5'-hydroxy propranolol and (R)-5'-hydroxy propranolol. nih.gov This advanced technique utilizes a reversed-phase column in the first dimension and a teicoplanin-based chiral column in the second dimension to achieve separation of the stereoisomers. nih.gov

Analysis of human urine samples using this method revealed significant chiral shifts in the metabolites. nih.gov The study monitored the excretion rates of the individual enantiomers over 24 hours, providing detailed insight into the stereoselective metabolism of Propranolol. nih.gov The maximal excretion rates for the enantiomers of this compound were determined to be different, highlighting the importance of such stereoselective analysis. nih.gov

Table 3: Research Findings on Stereoselective Analysis of this compound Enantiomers

| Parameter | Finding |

|---|---|

| Analytical Technique | Heart-cutting 2D-LC system with a triple quadrupole mass spectrometer |

| Chiral Separation Column | Teicoplanin-based chiral column (second dimension) |

| Analyzed Matrix | Human Urine |

| Maximal Excretion Rate of (S)-5'-hydroxy propranolol | 1 ng/min |

| Maximal Excretion Rate of (R)-5'-hydroxy propranolol | 9 ng/min |

| Reference | nih.gov |

Synthetic and Biocatalytic Approaches for 5 Hydroxy Propranolol Production

Enzymatic Synthesis Using Unspecific Peroxygenases (UPOs)

A promising alternative to chemical synthesis is the use of enzymes, particularly unspecific peroxygenases (UPOs). tudelft.nlupf.eduacs.org UPOs are extracellular heme-thiolate enzymes that catalyze the selective oxyfunctionalization of C–H bonds, making them highly suitable for synthetic organic chemistry. tudelft.nlupf.eduresearchgate.netacs.org The UPO from the fungus Agrocybe aegerita (AaeUPO) has been shown to hydroxylate propranolol (B1214883) with high regioselectivity, yielding 5-Hydroxy Propranolol as the major product. tudelft.nlnih.gov

However, a key challenge in using UPOs is the co-existence of the desired peroxygenative activity (two-electron oxidation for O-transfer) and an undesirable peroxidative activity (one-electron oxidation). enzox2.euacs.org The peroxidative pathway can lead to the formation of phenoxyl radicals from the this compound product, which subsequently undergo nonenzymatic coupling and polymerization, thereby reducing the yield and complicating product isolation. enzox2.euacs.org

Directed Evolution of UPOs for Enhanced Catalytic Efficiency and Regioselectivity

To address the limitations of wild-type UPOs, researchers have employed directed evolution to engineer more efficient and selective biocatalysts. tudelft.nlacs.orgasm.org Through a structure-guided evolution approach combined with computational analysis, the UPO from Agrocybe aegerita was successfully engineered for the efficient synthesis of this compound. tudelft.nlupf.eduacs.org

The primary goal of this engineering effort was to enhance catalytic efficiency and regioselectivity while minimizing the unwanted side reactions caused by peroxidative activity, thus eliminating the need to add radical scavengers like ascorbic acid to the reaction mixture. tudelft.nlupf.eduenzox2.euacs.org This process yielded an evolved UPO variant, named SoLo, which exhibited a catalytic efficiency enhanced by two orders of magnitude and achieved 99% regioselectivity for the production of this compound. tudelft.nlupf.eduresearchgate.netacs.org The improvements in kinetic parameters from the wild-type enzyme (AaeUPO) to the evolved SoLo variant are detailed below.

Table 1: Comparison of Kinetic Parameters of Wild-Type and Evolved UPO Variants

Kinetic parameters for the peroxidative oxidation of ABTS and the peroxygenative hydroxylation of propranolol by wild-type AaeUPO and the evolved variants PaDa-I, JaWa, and SoLo. Data sourced from ACS Catalysis. tudelft.nlenzox2.eu

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹ M⁻¹) |

|---|---|---|---|---|

| AaeUPO (Wild-Type) | ABTS | 1500 ± 50 | 0.04 ± 0.01 | (3.8 ± 0.1) x 10⁷ |

| Propranolol | 1.7 ± 0.1 | 1.5 ± 0.1 | 1133 | |

| PaDa-I | ABTS | 1700 ± 100 | 0.04 ± 0.01 | (4.3 ± 0.2) x 10⁷ |

| Propranolol | 1.6 ± 0.1 | 1.8 ± 0.1 | 889 | |

| JaWa | ABTS | 1200 ± 100 | 0.20 ± 0.02 | (0.6 ± 0.1) x 10⁷ |

| Propranolol | 13.0 ± 1.0 | 0.3 ± 0.05 | 43333 | |

| SoLo | ABTS | 1100 ± 100 | 0.40 ± 0.05 | (0.3 ± 0.1) x 10⁷ |

| Propranolol | 15.0 ± 1.0 | 0.15 ± 0.02 | 100000 |

Development of In Situ H₂O₂ Generation Systems for Cost-Effective Production

UPOs rely on hydrogen peroxide (H₂O₂) as an oxidant, but the enzymes are susceptible to oxidative damage and inactivation at high H₂O₂ concentrations. researchgate.netresearchgate.netnih.govacs.org To circumvent this issue and improve the operational stability of the enzyme, in situ H₂O₂ generation systems have been developed. researchgate.netresearchgate.netnih.gov These systems supply H₂O₂ at a constant, low concentration, thereby maximizing the enzyme's lifespan and total turnover numbers (TTNs). researchgate.netresearchgate.netnih.gov

In the biocatalytic production of this compound, the engineered SoLo variant was coupled with an enzymatic cascade for the in situ supply of H₂O₂. acs.org This system utilized methanol (B129727) as an inexpensive sacrificial electron donor, making the process more cost-effective. acs.orgmdpi.com The combination of the highly efficient evolved UPO and the in situ H₂O₂ generation system resulted in remarkable total turnover numbers of up to 264,000, offering a readily scalable and economical method for this compound preparation. tudelft.nlupf.eduenzox2.euresearchgate.netacs.orgcsic.es

Comparison of Engineered UPO Performance with Human P450 Systems

In humans, propranolol is primarily metabolized by cytochrome P450 monooxygenases (P450s) in the liver. tudelft.nlupf.eduenzox2.eu While these enzymes are the natural catalysts for this reaction, their use in preparative-scale synthesis is impractical due to significant hurdles, including low expression levels, instability, and their complex nature as membrane-bound, cofactor-dependent systems. tudelft.nlcaltech.edu

Engineered bacterial P450s have been explored as an alternative; however, they often produce a complex mixture of products. tudelft.nl For instance, engineered P450 variants tailored to transform propranolol yielded mainly the dealkylation product, desisopropylpropranolol, with only minor amounts of the desired hydroxylated metabolites. tudelft.nl In stark contrast, UPOs demonstrate superior regioselectivity. The wild-type AaeUPO already directs 91% of the product to this compound, and the engineered SoLo variant increases this selectivity to an exceptional 99%. tudelft.nlupf.eduacs.org This makes the evolved UPO system a more direct and efficient route to the target metabolite compared to engineered P450 systems.

Table 2: Product Distribution in Propranolol Bioconversion

Comparison of major products from the conversion of propranolol using engineered human-like P450 systems versus the evolved UPO (SoLo variant).

| Biocatalyst System | Primary Product(s) | This compound Yield | Reference |

|---|---|---|---|

| Engineered P450s | Desisopropylpropranolol, complex mixture with low amounts of 4'- and 5'-OHP | Low | tudelft.nl |

| Evolved UPO (SoLo) | This compound | High (99% regioselectivity) | tudelft.nlupf.eduacs.org |

Importance of Preparative Scale Synthesis for Metabolite Research

The ability to produce drug metabolites on a preparative scale is of paramount importance for the pharmaceutical industry. tudelft.nlupf.eduenzox2.euresearchgate.net Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate that any human metabolite constituting more than 10% of the parent drug's total exposure must be evaluated for safety and toxicological effects. tudelft.nl Fulfilling these requirements necessitates access to significant quantities of pure metabolite standards, which can be challenging to obtain via traditional chemical synthesis. caltech.edutandfonline.com

The development of robust biocatalytic methods, such as the one using the evolved UPO, provides a viable solution. This enzymatic approach has been successfully applied to the semi-preparative synthesis of this compound, with researchers reporting the isolation of 10.5 mg of the pure compound in a single batch. acs.org Such scalable and efficient biosynthetic routes are crucial for generating the necessary quantities of metabolites for pharmacodynamic, pharmacokinetic, and safety studies, thereby advancing drug development and ensuring patient safety. tudelft.nltandfonline.comthepharmajournal.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | 5'-OHP |

| Propranolol | |

| Hydrogen Peroxide | H₂O₂ |

| Methanol | CH₃OH |

| Ascorbic Acid | |

| 4'-hydroxypropranolol | 4'-OHP |

| Desisopropylpropranolol | DIP |

| 1-Naphthol | |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS |

Drug Drug Interactions Influencing 5 Hydroxy Propranolol Metabolism

Impact of Cytochrome P450 Modulators on 5-Hydroxylation Pathway

The formation of 5-hydroxy propranolol (B1214883) is catalyzed by specific CYP450 isoenzymes. Therefore, substances that inhibit or induce these enzymes can directly affect the rate of its production.

CYP2D6 is the primary enzyme responsible for the ring hydroxylation of propranolol to form 4- and 5-hydroxy propranolol. mdpi.comnih.govresearchgate.net Consequently, potent inhibitors of CYP2D6 can significantly decrease the formation of these metabolites.

Quinidine (B1679956): A well-known and potent inhibitor of CYP2D6, quinidine has been shown to reduce the formation of 4-hydroxypropranolol (B128105). clinpgx.org While studies specifically quantifying the impact on this compound are less common, the shared metabolic pathway suggests a similar inhibitory effect.

Paroxetine (B1678475): This selective serotonin (B10506) reuptake inhibitor (SSRI) is also a potent mechanism-based inhibitor of CYP2D6. nih.govresearchgate.net Co-administration of paroxetine is expected to lead to decreased levels of this compound due to the inhibition of the primary metabolic pathway. nih.govclinpgx.org Studies have shown that individuals with a poor metabolizer phenotype for CYP2D6, which mimics the effect of an inhibitor, have altered propranolol metabolism. clinpgx.org

| CYP2D6 Inhibitor | Mechanism of Inhibition | Expected Effect on this compound Levels |

|---|---|---|

| Quinidine | Competitive Inhibition | Decrease |

| Paroxetine | Mechanism-Based Inhibition | Decrease |

While CYP2D6 is the main catalyst for 5-hydroxylation, CYP1A2 is primarily responsible for the N-desisopropylation of propranolol, another major metabolic pathway. nih.govdroracle.ai Modulation of CYP1A2 activity can indirectly influence the amount of propranolol available for 5-hydroxylation by CYP2D6.

CYP1A2 Inhibition: Inhibition of CYP1A2 can lead to a greater proportion of propranolol being metabolized through the hydroxylation pathway, potentially increasing the formation of this compound, assuming CYP2D6 activity is not saturated.

CYP1A2 Induction: Conversely, induction of CYP1A2 could shunt more propranolol towards N-desisopropylation, thereby reducing the substrate available for 5-hydroxylation and leading to lower levels of this compound.

It has been noted that CYP1A2 also possesses some capacity for ring hydroxylation, which could become more significant if the primary CYP2D6 pathway is inhibited. researchgate.netclinpgx.org

| CYP1A2 Modulator | Effect on CYP1A2 | Potential Indirect Influence on 5-Hydroxylation |

|---|---|---|

| Inhibitors (e.g., Fluvoxamine, Ciprofloxacin) | Decrease N-desisopropylation | Potential increase in substrate for 5-hydroxylation |

| Inducers (e.g., Omeprazole, Smoking) | Increase N-desisopropylation | Potential decrease in substrate for 5-hydroxylation |

Various other compounds can influence the enzymes responsible for propranolol metabolism. For instance, beta-naphthoflavone (B1666907) has been shown to affect the sulfation of 4-hydroxypropranolol in cell studies, indicating the potential for xenobiotics to modulate secondary metabolic pathways of hydroxylated metabolites. clinpgx.org The metabolism of propranolol can also be influenced by other drugs, which can lead to clinically significant drug-drug interactions. drugbank.com

Influence of UGT Modulators on this compound Glucuronidation

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process renders the metabolite more water-soluble for excretion. Several UGT isoforms are involved in the glucuronidation of this compound, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.govfu-berlin.deresearchgate.net

Therefore, drugs that induce or inhibit these specific UGT isoforms can alter the clearance of this compound, leading to changes in its plasma concentrations.

UGT Induction: Inducers of the relevant UGTs would be expected to increase the rate of this compound glucuronidation, leading to lower circulating levels of the metabolite.

UGT Inhibition: Inhibitors of these UGTs would decrease the clearance of this compound, resulting in its accumulation.

Toxicological Considerations and Safety Implications of 5 Hydroxy Propranolol As an Active Metabolite

Regulatory Guidelines for Metabolites in Safety Testing (MIST)

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the safety testing of drug metabolites, often referred to as MIST (Metabolites in Safety Testing). admescope.comnih.gov These guidelines provide a framework for when a drug metabolite should be considered for safety assessment beyond the standard nonclinical toxicity studies of the parent drug. tandfonline.com The primary goal is to ensure that human metabolites are adequately evaluated for potential toxicity. admescope.com

The MIST guidelines generally recommend that drug metabolites that are present at concentrations greater than 10% of the total drug-related exposure in humans at steady state should be identified and characterized. nih.govbioanalysis-zone.com If a metabolite's exposure in humans is significantly higher than that observed in the animal species used for toxicity testing, it is termed a "disproportionate drug metabolite." fda.gov For these disproportionate metabolites, further safety evaluation may be necessary. bioanalysis-zone.comfda.gov

The evaluation process typically begins with in vitro studies using liver microsomes and hepatocytes from different species, including humans, to compare metabolite profiles. admescope.com This helps in understanding the major metabolic pathways and whether the animal species used in toxicology studies produce a similar metabolic profile to humans. admescope.com If a human metabolite of concern is identified, and its exposure is not adequately covered in any of the animal species used for safety testing, two main approaches can be taken: either identify a species that produces the metabolite at relevant levels or synthesize the metabolite and conduct separate safety studies. fda.gov The early identification of disproportionate metabolites is crucial to avoid delays in the drug development process. tandfonline.comfda.gov

It is important to note that not all disproportionate metabolites are of concern. For instance, most glucuronide and glutathione (B108866) conjugates, as well as metabolites with an additional hydroxyl group, are often considered to be of low toxicological risk. nih.gov However, pharmacologically active metabolites require more thorough investigation, including the use of standard bioanalytical methods with authentic standards for their quantification. nih.gov

| Guideline Aspect | Description | Primary Regulatory Bodies |

|---|---|---|

| Threshold for Evaluation | Metabolites exceeding 10% of total drug-related material exposure in human plasma. bioanalysis-zone.comnih.gov | FDA, ICH |

| Disproportionate Metabolite | A metabolite found only in humans or at significantly higher levels in humans than in preclinical toxicology species. fda.gov | FDA, ICH |

| Initial Assessment | In vitro cross-species metabolism studies to compare metabolite profiles. admescope.com | Industry Practice |

| Action for Disproportionate Metabolites | Conduct toxicity studies in a species with adequate exposure or synthesize the metabolite for direct testing. fda.gov | FDA, ICH |

| Exemptions and Considerations | Certain classes of metabolites (e.g., most glucuronides) may be of lower concern, while pharmacologically active metabolites require careful evaluation. nih.gov | ICH |

Potential for Biological Activity of 5-Hydroxy Propranolol (B1214883) to Contribute to Overall Pharmacological or Toxicological Profile

5-Hydroxy propranolol is an active metabolite of the beta-blocker propranolol. biosynth.comcaymanchem.com It is formed primarily in the liver through the action of the cytochrome P450 enzyme CYP2D6, which is responsible for the ring hydroxylation of the parent compound. caymanchem.comhesiglobal.org Studies have shown that this compound possesses beta-adrenergic blocking activity, similar to propranolol itself. nih.gov The presence of the unaltered side-chain in hydroxynaphthyl metabolites like this compound is recognized as being important for their pharmacological activity. nih.gov

The formation of this compound is a significant metabolic pathway for propranolol. nih.gov Once formed, this compound can undergo further metabolism, primarily through glucuronidation. nih.gov Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, have been identified as being involved in the glucuronidation of this compound. nih.gov This process results in more water-soluble compounds that can be more easily excreted from the body. fu-berlin.de

| Metabolic Process | Enzymes Involved | Significance |

|---|---|---|

| Formation (Aromatic Hydroxylation) | CYP2D6 caymanchem.comhesiglobal.org | Major pathway for the production of this active metabolite. |

| Phase II Conjugation (Glucuronidation) | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.gov | Facilitates the elimination of the metabolite. |

Contribution of this compound to Interindividual Variability in Propranolol Response

The formation of this compound is highly dependent on the activity of the CYP2D6 enzyme. caymanchem.comfu-berlin.de The gene encoding CYP2D6 is known to be highly polymorphic, meaning that there are many different versions (alleles) of this gene within the human population. fu-berlin.denih.gov These genetic variations can lead to significant differences in CYP2D6 enzyme activity, categorizing individuals into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov

Studies have shown that co-expression of certain UGT enzymes (UGT1A7, UGT1A8, and UGT1A9) with CYP2D6 can significantly increase the production of 5-hydroxypranolol, suggesting a complex interplay between phase I and phase II metabolic enzymes that can further contribute to variability. nih.gov While the polymorphic formation of another active metabolite, 4-hydroxypropranolol (B128105), did not appear to substantially alter the beta-blocking effect in one study, the principle that genetically determined metabolic pathways can alter active metabolite concentrations is well-established. nih.gov In addition to metabolic factors, it has also been shown that interindividual differences in the density of beta-adrenergic receptors can be a principal factor in the variable response to beta-blockers like propranolol. nih.gov

Broader Research Context and Future Directions for 5 Hydroxy Propranolol Studies

Elucidation of Complete Metabolic Fate of 5-Hydroxy Propranolol (B1214883) In Vivo

The complete metabolic journey of 5-Hydroxy Propranolol within the body is a key area for ongoing research. Following its formation from Propranolol, primarily through the action of the CYP2D6 enzyme, this compound undergoes further metabolic transformation. The principal subsequent pathway is glucuronidation, a phase II metabolic reaction that attaches a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its removal from the body. nih.govnih.gov

This process results in the formation of this compound glucuronide. nih.gov Studies have identified this glucuronide conjugate in human urine, confirming this as a major elimination pathway. nih.gov The resulting glucuronides are more hydrophilic and are more readily excreted via urine. nih.gov While glucuronidation is the primary fate, the potential for other minor metabolic pathways or further biotransformation of the glucuronide conjugate itself remains an area for more exhaustive investigation. Additionally, the dynamics of its excretion, including the potential for biliary excretion and enterohepatic circulation, where a substance is excreted into the bile, reabsorbed in the intestine, and returned to the liver, are not fully characterized. nih.govwikipedia.orgyoutube.comsemanticscholar.orgslideshare.net Understanding the complete picture of its absorption, distribution, metabolism, and excretion (ADME) is essential for a comprehensive pharmacokinetic profile.

Further Characterization of Enzyme Structure-Function Relationships in 5-Hydroxylation and Glucuronidation

The formation and clearance of this compound are governed by the intricate interplay of specific enzymes. A deeper understanding of the structure and function of these enzymes is crucial for predicting metabolic rates and potential drug-drug interactions.

5-Hydroxylation: The initial and rate-limiting step in the formation of this compound is the hydroxylation of the naphthalene (B1677914) ring of Propranolol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6 . nih.govclinpgx.org While CYP1A2 also contributes to Propranolol metabolism, CYP2D6 is the key player in the 5-hydroxylation pathway. clinpgx.org Future research will likely focus on detailed structural analysis of the CYP2D6 active site when bound to Propranolol, aiming to elucidate the precise molecular interactions that favor hydroxylation at the 5-position.

Glucuronidation: Following its formation, this compound is a substrate for several UDP-glucuronosyltransferase (UGT) enzymes. Reaction phenotyping has identified multiple UGT isoforms involved in its glucuronidation, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . nih.govnih.gov The substrate-binding pockets of these UGTs determine their specificity and efficiency in conjugating this compound. For instance, a loop with a highly similar sequence at the substrate-binding site is thought to be crucial for the binding of hydroxylated Propranolol metabolites to active UGTs. nih.gov Further research utilizing techniques such as X-ray crystallography and computational modeling can provide atomic-level details of these interactions, explaining the observed enzyme selectivity.

| Enzyme Family | Specific Enzyme | Role in this compound Metabolism |

| Cytochrome P450 | CYP2D6 | Catalyzes the 5-hydroxylation of Propranolol to form this compound. |

| UDP-glucuronosyltransferase | UGT1A1 | Involved in the glucuronidation of this compound. |

| UGT1A3 | Involved in the glucuronidation of this compound. | |

| UGT1A7 | Involved in the glucuronidation of this compound. | |

| UGT1A8 | Involved in the glucuronidation of this compound. | |

| UGT1A9 | Involved in the glucuronidation of this compound. | |

| UGT1A10 | Involved in the glucuronidation of this compound. | |

| UGT2A1 | Involved in the glucuronidation of this compound. | |

| UGT2A2 | Involved in the glucuronidation of this compound. |

Advanced Biocatalytic Engineering for Enhanced Metabolite Synthesis

The production of pure this compound is essential for in-depth pharmacological and toxicological studies. Traditional chemical synthesis methods can be complex and may produce unwanted byproducts. Advanced biocatalytic engineering offers a promising alternative for the efficient and selective synthesis of this metabolite.

A significant breakthrough in this area is the use of engineered unspecific peroxygenases (UPOs) . nih.govnih.gov Researchers have successfully engineered a UPO from Agrocybe aegerita for the highly efficient synthesis of this compound. nih.gov Through a process of structure-guided evolution and computational analysis, a biocatalyst was developed with a catalytic efficiency enhanced by two orders of magnitude and 99% regioselectivity for the desired product. nih.gov This engineered enzyme can be combined with an in situ hydrogen peroxide generation system, leading to high total turnover numbers and offering a cost-effective and scalable method for producing this compound. nih.govnih.gov

Future directions in this field include the exploration of other enzyme classes and the application of advanced protein engineering techniques, such as directed evolution and machine learning-guided enzyme design, to further optimize catalytic activity, stability, and substrate specificity. nih.gov

Integration of "Omics" Data for Comprehensive Metabolic Profiling of Propranolol and its Metabolites

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to gain a holistic understanding of drug metabolism. Integrating these multi-omics datasets can create a comprehensive metabolic profile of Propranolol and its metabolites, including this compound.

By combining genomic data (identifying genetic variants in metabolizing enzymes) with transcriptomic and proteomic data (quantifying enzyme expression levels) and metabolomic data (measuring the levels of Propranolol and its metabolites), researchers can build detailed models of metabolic pathways. birthmark.orgresearchgate.netpeerj.comdrugbank.comdroracle.ai This integrated approach can help to:

Identify novel metabolites and metabolic pathways.

Understand the complex regulatory networks that control Propranolol metabolism.

Elucidate the impact of genetic variations on metabolic phenotypes.

Discover biomarkers that predict an individual's response to Propranolol.

Future studies will likely focus on developing sophisticated computational tools and bioinformatics pipelines to effectively integrate and interpret these large and complex datasets, ultimately leading to a more personalized approach to Propranolol therapy.

Role of this compound in Specific Therapeutic Applications of Propranolol (e.g., Infantile Hemangiomas) from a Metabolite Perspective

Propranolol has been successfully repurposed for the treatment of infantile hemangiomas, a common benign tumor of infancy. nih.govnih.gov The mechanisms of action of the parent drug are thought to involve vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in endothelial cells. nih.govnih.govnih.govbirthmark.orgresearchgate.netpeerj.comnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netscienceopen.comnih.govnih.govresearchgate.netnih.govnih.govfu-berlin.de However, the specific contribution of its major metabolite, this compound, to this therapeutic effect is an area that remains largely unexplored.

Induce vasoconstriction in the microvasculature of hemangiomas.

Inhibit the proliferation and migration of hemangioma endothelial cells.

Promote apoptosis in these cells.

Modulate the expression of key angiogenic factors such as vascular endothelial growth factor (VEGF). researchgate.netnih.govnih.gov

Elucidating the specific role of this compound would provide a more complete understanding of the pharmacology of Propranolol in this indication and could potentially inform the development of new therapeutic strategies. However, based on the currently available scientific literature, the direct role of this compound in the treatment of infantile hemangiomas is not well-documented.

Pharmacogenomics of Enzymes Involved in this compound Formation and Clearance

Inter-individual variability in the response to Propranolol is well-documented and can be attributed, in part, to genetic variations in the enzymes responsible for its metabolism. The field of pharmacogenomics seeks to understand how these genetic differences influence drug efficacy and safety.

CYP2D6: As the primary enzyme responsible for the formation of this compound, genetic polymorphisms in the CYP2D6 gene can significantly impact the metabolic profile of Propranolol. researchgate.netscienceopen.comsincopharmachem.com The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to a range of enzyme activity levels, from poor to ultrarapid metabolizers. researchgate.netscienceopen.com Individuals with reduced CYP2D6 function may have lower concentrations of this compound and higher concentrations of the parent drug, potentially altering the therapeutic and adverse effect profile. clinpgx.orgnih.gov

Future pharmacogenomic studies should aim to correlate specific CYP2D6 and UGT genotypes with the pharmacokinetic parameters of this compound. This knowledge could be used to develop genotype-guided dosing strategies for Propranolol, optimizing therapeutic outcomes and minimizing adverse reactions.

| Gene | Allele Example | Predicted Phenotype | Implication for this compound Levels |

| CYP2D6 | CYP2D65* (gene deletion) | Poor Metabolizer | Significantly decreased formation |

| CYP2D610* | Intermediate Metabolizer | Decreased formation | |

| Gene Duplication | Ultrarapid Metabolizer | Increased formation | |

| UGT1A9 | Polymorphic variants | Variable | Potentially altered clearance |

Development of In Silico Models for Predicting this compound Metabolism and Interactions

In silico, or computer-based, models are becoming increasingly valuable tools in drug development and personalized medicine. nih.govnih.gov These models can be used to predict various aspects of a drug's behavior in the body, including its metabolism and potential for interactions.

For this compound, in silico models can be developed to:

Predict its formation and clearance: Quantitative structure-activity relationship (QSAR) models can be built to predict the affinity of Propranolol and its analogues for CYP2D6, thereby predicting the rate of 5-hydroxylation. Similarly, models can be developed to predict the likelihood of glucuronidation by different UGT isoforms. nih.gov

Simulate its pharmacokinetic profile: Physiologically based pharmacokinetic (PBPK) models can integrate data on enzyme kinetics, blood flow, and tissue composition to simulate the absorption, distribution, metabolism, and excretion of this compound in virtual patient populations.

Predict potential drug-drug interactions: In silico models can be used to screen for other drugs that may inhibit or induce the activity of CYP2D6 or the relevant UGT enzymes, thus predicting potential interactions that could alter the levels of this compound. nih.gov

The continued development and refinement of these predictive models, fueled by the integration of high-quality experimental and clinical data, will be instrumental in advancing our understanding of this compound and optimizing the therapeutic use of Propranolol.

Q & A

Basic Research Questions

Q. How is 5-hydroxy propranolol formed and detected in pharmacokinetic studies?

- Methodological Answer : this compound is a primary metabolite of propranolol, generated via hepatic cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. Detection in biological matrices (e.g., plasma, urine) typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). For example, liver microsomal assays can quantify metabolite formation rates using CYP2D6-specific inhibitors to confirm enzymatic pathways .

Q. What experimental models are used to assess this compound's stability under varying conditions?

- Methodological Answer : Stability studies often use in vitro setups, such as Franz diffusion cells, to evaluate pH-dependent degradation. For instance, propranolol (parent compound) exhibits first-order degradation kinetics under light exposure, with degradation rates varying significantly across pH levels (e.g., faster degradation at alkaline pH). Researchers should control illumination and pH (e.g., 4.0–8.0) to mimic physiological or formulation conditions .

Q. How does pH influence the physicochemical properties of this compound?

- Methodological Answer : pH impacts lipophilicity (logP) and transdermal permeability. For propranolol, logP decreases from 3.07 at pH 5.0 to 1.89 at pH 7.4, altering its partitioning into biological membranes. Researchers should use octanol-water partition assays and Franz diffusion cells with excised rat abdominal skin to quantify pH-dependent permeation coefficients .

Advanced Research Questions

Q. How can researchers isolate this compound's pharmacological effects from propranolol in mechanistic studies?

- Methodological Answer : To distinguish metabolite-specific activity, use in vitro assays with purified this compound (e.g., purchased from reliable suppliers) and compare results to propranolol. For example, in studies on Notch signaling, propranolol (40–320 µM) inhibits hemangioma pericyte proliferation via upregulated Notch3 and Hes1 expression. Parallel experiments with this compound would clarify its independent effects .

Q. What experimental designs address contradictions in this compound's role in adrenergic receptor modulation?

- Methodological Answer : Conflicting data on β-adrenergic receptor binding (e.g., metabolite vs. parent compound) require competitive radioligand binding assays. For example, use [³H]-dihydroalprenolol in cell membranes expressing β1/β2 receptors, with propranolol and this compound as competitors. Dose-response curves (0.1–100 µM) and Schild regression analysis can quantify potency differences .

Q. How do CYP2D6 polymorphisms impact this compound's pharmacokinetics in preclinical models?

- Methodological Answer : Use CYP2D6-genotyped animal models (e.g., humanized CYP2D6 transgenic mice) to simulate metabolic variability. Measure plasma concentrations of propranolol and this compound via LC-MS/MS after oral dosing. Compare area-under-the-curve (AUC) ratios in poor vs. extensive metabolizers to assess polymorphism effects .

Q. What statistical approaches resolve discrepancies in propranolol metabolite efficacy across disease models?

- Methodological Answer : Meta-analytical frameworks, such as random-effects models, can harmonize data from heterogeneous studies. For example, subgroup analyses (e.g., by dosage, disease stage) in infantile hemangioma (IH) studies revealed reduced propranolol efficacy in patients with prior treatments. Apply similar methods to this compound datasets, adjusting for covariates like CYP2D6 activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。